tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWHITVTJOVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is typically prepared via radical cascade cyclization or coupling reactions involving piperidine derivatives and indolinyl precursors. The key synthetic approach involves:
- Use of tert-butyl 4-iodopiperidine-1-carboxylate as a piperidine source.
- N-Arylacrylamides or related indolinyl precursors as coupling partners.
- Catalysis by copper salts under mild photochemical conditions.
This method allows the formation of the indolin-3-yl substituent on the piperidine ring with good regio- and stereoselectivity.
Detailed Preparation Methodology
Reaction Setup and Conditions
- Catalyst and Ligand: Copper(II) triflate (Cu(OTf)2) at 5 mol% loading combined with a bidentate ligand (L1) also at 5 mol% is used.
- Base: 1,1,3,3-Tetramethylguanidine (TMG) is the preferred base, providing the highest yields.
- Solvent: Tetrahydrofuran (THF) is the optimal solvent.
- Temperature: Ambient temperature (~25 °C).
- Irradiation: Photo-reactor with 6W LEDs or larger scale with 410 nm LEDs (50 W × 2) for 15–24 hours.
- Atmosphere: Nitrogen-filled glove box to avoid moisture and oxygen interference.
Reaction Procedure
- In an oven-dried vial or flask, Cu(OTf)2 and ligand L1 are mixed in THF under nitrogen and stirred for 5–10 minutes.
- The base (TMG) is added, followed by the N-arylacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate.
- The mixture is sealed and irradiated with LEDs at room temperature for 15–24 hours.
- After completion, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layers are dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by silica gel column chromatography to yield the target compound.
Optimization Studies
Scale-Up Synthesis
A 6 mmol scale reaction was successfully performed with the following conditions:
- Cu(OTf)2 (108.6 mg, 5 mol%)
- Ligand L1 (106.2 mg, 5 mol%)
- TMG (1.38 mL, 1.8 equiv)
- N-Arylacrylamide (6.0 mmol)
- tert-Butyl 4-iodopiperidine-1-carboxylate (9.0 mmol, 1.5 equiv)
- THF (60 mL)
- Irradiation with 410 nm LEDs (50 W × 2) for 24 hours
This afforded the coupling product in 80% isolated yield after purification, demonstrating the method's scalability and robustness.
Characterization and Purity
The prepared this compound and its derivatives were characterized by:
- 1H NMR and 13C NMR Spectroscopy: Confirming the chemical shifts consistent with the indolinyl and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS): Verified molecular ion peaks matching calculated masses.
- Purity: Achieved by silica gel chromatography, yielding colorless oils with high purity.
Example data for a related compound:
Summary Table of Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Cu(OTf)2 (5 mol%) |
| Ligand | L1 (5 mol%) |
| Base | 1,1,3,3-Tetramethylguanidine (TMG) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25 °C |
| Irradiation | 6W or 410 nm LED (50 W × 2) |
| Reaction Time | 15–24 hours |
| Atmosphere | Nitrogen-filled glove box |
| Yield (small scale) | Up to 88% |
| Yield (scale-up) | 80% |
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 3-(indolin-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of various complex organic molecules. Its structure allows for diverse chemical transformations, making it a critical building block in drug development and materials science.
Biology
This compound is utilized in biological research to explore the interactions of indolinone derivatives with biological targets. It acts as a model compound for studying the biological activity of indolinone-based molecules, particularly in enzyme inhibition studies.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Anti-cancer Properties: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity: Studies have shown promising results in reducing inflammation markers in vitro.
- Antimicrobial Effects: The compound has also been explored for its ability to inhibit bacterial growth.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression, suggesting potential as a therapeutic agent. |
| Study C | Antimicrobial Testing | Exhibited notable activity against Gram-positive bacteria, indicating potential for development into an antimicrobial agent. |
Mechanism of Action
The mechanism by which tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Crystal Structure Insights: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate () has a well-defined crystal structure (R factor = 0.056), indicating high crystallinity beneficial for formulation .
- Liquid vs. Solid Forms : Hydroxyethyl and brominated derivatives exist as liquids () or solids (), impacting solubility and handling in industrial processes .
Biological Activity
tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of an indoline moiety linked to a piperidine ring, with a tert-butyl ester group. Its chemical formula is , which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indoline structure allows for modulation of signaling pathways, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study: Antitumor Evaluation
A study evaluated the antitumor effects of several indolinone derivatives, including those related to this compound. The results indicated promising anticancer activity with specific compounds demonstrating selective inhibition against cancer cell lines such as A-431 and HCT116, showcasing their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
